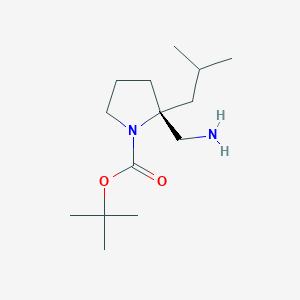

tert-butyl (2R)-2-(aminomethyl)-2-(2-methylpropyl)pyrrolidine-1-carboxylate

Description

tert-Butyl (2R)-2-(aminomethyl)-2-(2-methylpropyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative characterized by a tert-butyl carbamate protecting group at the 1-position and two substituents at the 2-position: an aminomethyl group and a 2-methylpropyl (isobutyl) group. The stereochemistry at the 2-position is designated as (R), which is critical for its biological and chemical interactions. This compound is commonly utilized as an intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors, kinase modulators, and organocatalysts due to its rigid pyrrolidine scaffold and functional versatility .

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (2R)-2-(aminomethyl)-2-(2-methylpropyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2O2/c1-11(2)9-14(10-15)7-6-8-16(14)12(17)18-13(3,4)5/h11H,6-10,15H2,1-5H3/t14-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTQAXOJHSREFSY-CQSZACIVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1(CCCN1C(=O)OC(C)(C)C)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@]1(CCCN1C(=O)OC(C)(C)C)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001115533 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 2-(aminomethyl)-2-(2-methylpropyl)-, 1,1-dimethylethyl ester, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001115533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1630815-58-5 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 2-(aminomethyl)-2-(2-methylpropyl)-, 1,1-dimethylethyl ester, (2R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1630815-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pyrrolidinecarboxylic acid, 2-(aminomethyl)-2-(2-methylpropyl)-, 1,1-dimethylethyl ester, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001115533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R)-2-(aminomethyl)-2-(2-methylpropyl)pyrrolidine-1-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine and a carbonyl compound.

Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent like sodium cyanoborohydride.

Addition of the Tert-butyl Ester: The tert-butyl ester is often introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Halogenating agents like thionyl chloride can facilitate substitution reactions.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl (2R)-2-(aminomethyl)-2-(2-methylpropyl)pyrrolidine-1-carboxylate has shown potential in various medicinal chemistry applications, particularly in the development of pharmaceuticals targeting neurological disorders and various cancers.

Case Study: Neuroprotective Agents

Research indicates that derivatives of pyrrolidine compounds can exhibit neuroprotective effects. For instance, studies have explored the synthesis of analogs of this compound to evaluate their efficacy in preventing neuronal cell death in models of neurodegenerative diseases such as Alzheimer's disease. The compound’s structural features allow for modifications that enhance bioactivity and selectivity for specific biological targets.

Case Study: Anticancer Activity

Another area of interest is the compound's application in anticancer drug development. The ability to modify the tert-butyl group and the pyrrolidine ring opens pathways for creating potent inhibitors against cancer cell proliferation. In vitro studies have demonstrated that certain derivatives can inhibit tumor growth by inducing apoptosis in cancer cells.

Organic Synthesis

The compound serves as an important building block in organic synthesis, particularly in the synthesis of more complex molecules.

Synthesis of Bioactive Molecules

This compound can be utilized in the synthesis of bioactive molecules, including those with antibacterial and antifungal properties. Its functional groups allow for easy incorporation into larger molecular frameworks through various coupling reactions.

| Reaction Type | Description |

|---|---|

| Amidation | Used to create amide bonds with carboxylic acids or their derivatives. |

| Alkylation | Facilitates the introduction of alkyl groups to enhance lipophilicity. |

| Cyclization | Can be involved in cyclization reactions to form cyclic compounds. |

Research and Development

Ongoing research focuses on optimizing the synthesis routes for this compound to improve yield and reduce costs. Advanced synthetic methodologies, including microwave-assisted synthesis and flow chemistry, are being investigated to streamline production processes.

Mechanism of Action

The mechanism by which tert-butyl (2R)-2-(aminomethyl)-2-(2-methylpropyl)pyrrolidine-1-carboxylate exerts its effects depends on its interaction with molecular targets. The aminomethyl group can form hydrogen bonds or ionic interactions with biological macromolecules, influencing their function. The tert-butyl ester group can provide steric hindrance, affecting the binding affinity and selectivity of the compound.

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Key Compounds :

Findings :

- Cyclopropane vs. Isobutyl : The cyclopropylmethyl substituent in QM-9165 introduces steric and electronic differences compared to the isobutyl group in the target compound. Cyclopropane’s ring strain may enhance reactivity in certain catalytic or binding scenarios .

Fluorinated Pyrrolidine Derivatives

Key Compounds :

| Compound Name | Substituents | Stereochemistry | Molecular Weight (g/mol) | CAS Number | Notes |

|---|---|---|---|---|---|

| tert-Butyl (2S,4R)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate | Fluoro, hydroxymethyl | (2S,4R) | ~235 | 1174020-49-5 | Enhanced polarity for CNS drug candidates |

| tert-Butyl (3R,4S)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate | Fluoro, hydroxy | (3R,4S) | ~219 | 869481-93-6 | Fluorine improves metabolic stability |

Findings :

- Fluorine Impact: Fluorination at the 3- or 4-position (e.g., 869481-93-6) enhances metabolic stability and alters electronic properties compared to the non-fluorinated target compound. Fluorine’s electronegativity may also influence hydrogen bonding in biological targets .

- Hydroxymethyl Group : The hydroxymethyl substituent (1174020-49-5) increases hydrophilicity, which could improve bioavailability but reduce membrane permeability .

Spiro-Pyrrolidine-Oxindole Derivatives

Key Compounds :

Findings :

- Complexity vs. Simplicity : The spiro-pyrrolidine-oxindoles (e.g., 328) exhibit significantly larger molecular weights and structural complexity compared to the target compound. This complexity may enhance target specificity but complicates synthesis and scalability .

- Synthetic Challenges : Multi-step syntheses involving osmium tetroxide (for dihydroxylation) and lead tetraacetate (for oxidation) are required for spiro derivatives, whereas the target compound’s synthesis is more straightforward .

Amino Acid-Linked Derivatives

Key Compound :

| Compound Name | Substituents | CAS Number | Notes |

|---|---|---|---|

| Boc-Dap-NE (ECHEMI) | Hydroxy-phenylpropan-2-yl, methoxy | Not provided | Peptidomimetic applications |

Findings :

- Aromatic Interactions : The hydroxy-phenyl group in Boc-Dap-NE enables π-π stacking interactions in peptidomimetics, a feature absent in the target compound. However, the methoxy group may reduce metabolic stability compared to the tert-butyl carbamate .

Biological Activity

tert-butyl (2R)-2-(aminomethyl)-2-(2-methylpropyl)pyrrolidine-1-carboxylate, with the CAS number 1630815-58-5, is a compound notable for its potential biological applications. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.

The biological activity of this compound is primarily attributed to its structural characteristics that allow it to interact with specific biological targets. The compound is believed to act as a modulator of neurotransmitter systems and may influence pathways related to neuroprotection and neurogenesis.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Neuroprotective Effects : Studies have suggested that compounds similar to this compound may protect neuronal cells from apoptosis induced by oxidative stress. This effect could be mediated through the modulation of signaling pathways involved in cell survival .

- Cognitive Enhancement : Preliminary studies indicate potential cognitive-enhancing properties, possibly through the modulation of cholinergic and glutamatergic systems. These effects may improve learning and memory functions in animal models .

- Anti-inflammatory Activity : The compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines, thus contributing to its neuroprotective effects .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Neuroprotection | Reduced apoptosis in neuronal cells | |

| Cognitive Enhancement | Improved memory in animal models | |

| Anti-inflammatory | Inhibition of cytokine release |

Case Study: Neuroprotective Effects

A study conducted on neuronal cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell death following oxidative stress exposure. The mechanism was linked to the activation of the PI3K/Akt signaling pathway, which is crucial for cell survival .

Case Study: Cognitive Enhancement

In a behavioral study using rodents, administration of the compound led to improved performance in maze tests, suggesting enhanced cognitive function. The results indicated that the compound might facilitate synaptic plasticity, a key factor in learning and memory processes .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl (2R)-2-(aminomethyl)-2-(2-methylpropyl)pyrrolidine-1-carboxylate?

- Methodology :

- Step 1 : Start with a pyrrolidine precursor functionalized with a 2-methylpropyl group. Introduce the aminomethyl group via reductive amination or nucleophilic substitution .

- Step 2 : Protect the amine with a tert-butyloxycarbonyl (Boc) group using tert-butyl chloroformate under basic conditions (e.g., NaHCO₃, THF, 0–25°C) .

- Step 3 : Optimize regioselectivity using chiral catalysts (e.g., L-proline derivatives) to retain the (2R)-stereochemistry .

- Key Tools : Monitor reaction progress via TLC or HPLC; purify via flash chromatography (hexane/EtOAc gradients) .

Q. How is the stereochemical integrity of the (2R)-configuration validated?

- Methodology :

- Chiral HPLC : Use a Chiralpak® column with a polar mobile phase (e.g., hexane/isopropanol) to confirm enantiomeric excess (>98%) .

- X-ray Crystallography : Resolve crystal structures of intermediates (e.g., Boc-protected derivatives) to confirm spatial arrangement .

- NMR Analysis : Assign ¹H/¹³C NMR signals using 2D-COSY and NOESY to detect through-space interactions between the aminomethyl and 2-methylpropyl groups .

Q. What purification techniques are effective for this compound?

- Methodology :

- Column Chromatography : Use silica gel with gradient elution (hexane:EtOAc from 9:1 to 1:1) to separate Boc-protected intermediates .

- Recrystallization : Dissolve in hot ethanol and cool slowly to isolate crystalline products (>95% purity) .

- HPLC : Apply reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for final purification of polar derivatives .

Advanced Research Questions

Q. How do steric effects from the 2-methylpropyl group influence reactivity in cross-coupling reactions?

- Analysis :

- The bulky 2-methylpropyl group hinders access to the pyrrolidine nitrogen, reducing efficacy in Buchwald–Hartwig aminations. Use Pd(PPh₃)₄ with bulky ligands (e.g., XPhos) to mitigate steric hindrance .

- Case Study : Suzuki-Miyaura coupling with aryl boronic acids proceeds at 60°C in dioxane/water (3:1) but requires extended reaction times (24–48 hrs) due to steric constraints .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Dose-Response Studies : Test across a broad concentration range (nM–µM) to identify non-linear effects .

- Target Validation : Use CRISPR/Cas9 knockout models to confirm specificity for enzymes like sphingosine kinase .

- Meta-Analysis : Cross-reference data from PubChem, ChEMBL, and independent studies to identify assay-specific artifacts (e.g., solvent interference in cell-based assays) .

Q. How can computational modeling predict interactions with biological targets?

- Methodology :

- Docking Simulations : Use AutoDock Vina to model binding poses with G-protein-coupled receptors (GPCRs), focusing on hydrogen bonding between the aminomethyl group and conserved aspartate residues .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand–target complexes in lipid bilayers .

- QSAR Models : Train models on pyrrolidine derivatives to correlate logP values (1.8–2.5) with blood-brain barrier permeability .

Q. What analytical methods quantify degradation products under acidic/oxidative conditions?

- Methodology :

- Stability Testing : Incubate the compound in simulated gastric fluid (pH 1.2, 37°C) and analyze via LC-MS/MS. Major degradation pathways include Boc-deprotection and oxidation of the pyrrolidine ring .

- Forced Degradation : Expose to H₂O₂ (3% v/v, 24 hrs) and identify byproducts (e.g., N-oxide derivatives) using HRMS and ¹H NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.